N-(3,4-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a methoxy-dimethyl-pyrimidoindolyl group, and a sulfanylacetamide linkage. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl intermediate.
Synthesis of the Pyrimidoindolyl Intermediate: This step involves the construction of the pyrimidoindolyl core through a series of cyclization reactions starting from suitable precursors.
Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the pyrimidoindolyl intermediate using a sulfanylacetamide linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have potential therapeutic applications, such as acting as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide exerts its effects depends on its specific application:
Molecular Targets: The compound may target specific enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-(methylthio)acetamide: This compound has a similar structure but lacks the pyrimidoindolyl group.
N-(3,4-dimethoxyphenyl)-2-(ethylthio)acetamide: Similar to the above compound but with an ethylthio group instead of a methylthio group.
N-(3,4-dimethoxyphenyl)-2-(phenylthio)acetamide: This compound features a phenylthio group instead of the pyrimidoindolyl group.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is unique due to the presence of the pyrimidoindolyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its interactions with biological targets and its overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S/c1-26-16-8-7-14(30-3)11-15(16)20-21(26)22(29)27(2)23(25-20)33-12-19(28)24-13-6-9-17(31-4)18(10-13)32-5/h6-11H,12H2,1-5H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYRYLLPUHQBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.